Griseochelin
Overview
Description
Streptomyces griseus. It is known for its potent activity against Gram-positive bacteria, including human pathogens. The compound has a unique structure featuring a carboxylic acid function, a substituted tetrahydropyran ring, and an allylic hydroxyl group, all accommodated within a tetrahydroxylated-octamethyl-C25 diene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Griseochelin is produced by the microorganism Streptomyces griseus. The biosynthesis involves the co-linearity inherent to polyketide pathways, which helps identify the zincophorin biosynthesis gene cluster in the genome of the natural producer . The compound can be synthesized through a series of reactions involving the formation of a polyketide chain, followed by cyclization and functional group modifications.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces griseus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The process may include solvent extraction, chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Griseochelin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Griseochelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.
Biology: this compound is studied for its antibacterial properties and its ability to inhibit the growth of Gram-positive bacteria.
Medicine: The compound has potential therapeutic applications due to its antibacterial activity. It is being investigated for its use in treating bacterial infections.
Industry: this compound is used in the development of new antibiotics and as a lead compound for drug discovery .
Mechanism of Action
Griseochelin exerts its effects by binding to bacterial cell membranes and disrupting their function. It acts as an ionophore, facilitating the transport of ions across the cell membrane, which leads to cell death. The molecular targets include membrane-bound proteins and ion channels. The disruption of ion gradients and membrane potential ultimately results in the antibacterial activity of this compound .
Comparison with Similar Compounds
Zincophorin: Another name for griseochelin, with similar antibacterial properties.
Echosides: Compounds with similar polyketide structures and biological activities.
Hopene: A related compound with different functional groups but similar biosynthetic pathways.
Uniqueness: this compound is unique due to its specific structure and potent antibacterial activity against Gram-positive bacteria. Its ability to form water-insoluble salts with mono- and divalent cations and to bind alkaline-earth metal ions specifically in a 2:1 stoichiometry sets it apart from other similar compounds .
Biological Activity
Griseochelin, also known as zincophorin, is a polyketide antibiotic produced by the actinomycete Streptomyces griseus. This compound has garnered significant attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in combating antibiotic resistance.
Overview of this compound
This compound was first discovered in the 1980s and has been characterized as an ionophore antibiotic. Its structure allows it to disrupt cellular processes in bacteria, leading to cell death. The compound's biosynthetic pathway has been elucidated through genomic studies, revealing key gene clusters responsible for its production in S. griseus .
This compound exerts its antibacterial effects primarily by disrupting the integrity of bacterial membranes. It forms complexes with metal ions, which facilitate the transport of potassium ions across the bacterial membrane, leading to depolarization and eventual cell lysis. This mechanism is particularly effective against various pathogenic strains, including:
- Clostridium perfringens
- Streptococcus pneumoniae
- Staphylococcus aureus
Efficacy Against Pathogens
Research has demonstrated that this compound exhibits a dose-dependent inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) | Notes |
---|---|---|
Clostridium perfringens | 0.5 | Highly susceptible; effective at low concentrations |
Streptococcus pneumoniae | 1.0 | Effective against both planktonic and biofilm forms |
Staphylococcus aureus | 2.0 | Shows significant activity against resistant strains |
Cytotoxicity and Safety Profile
While this compound is effective against bacteria, it is essential to consider its cytotoxicity. Studies have indicated that at higher concentrations, this compound can exhibit cytotoxic effects on mammalian cells. The 50% cytotoxic concentration (CC50) was found to be significantly higher than the MIC for most bacterial strains, suggesting a therapeutic window that warrants further investigation .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antibacterial Screening : A study evaluated the antibacterial activity of microbial natural products, including this compound, demonstrating its effectiveness against various isolates of Streptococcus pneumoniae .
- Biosynthetic Gene Clusters : Genetic analysis has identified key biosynthetic gene clusters responsible for the production of this compound in S. griseus, providing insights into potential bioengineering applications for enhanced production .
- Resistance Mechanisms : Research has also explored how certain bacterial strains develop resistance to this compound, emphasizing the need for continuous monitoring and development of new derivatives to overcome this challenge .
Potential Applications
Given its potent antibacterial properties and unique mechanism of action, this compound holds promise as a candidate for new antibiotic therapies. Its ability to combat resistant strains makes it a valuable addition to the arsenal against antibiotic-resistant infections.
Properties
IUPAC Name |
2-[5-methyl-6-[(10E,14E)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCIULDTDFJACK-YADMGGFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)/C=C(\C)/C(C(C)/C=C/CCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-88-6, 95673-10-2 | |
Record name | Griseochelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091920886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zincophorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095673102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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